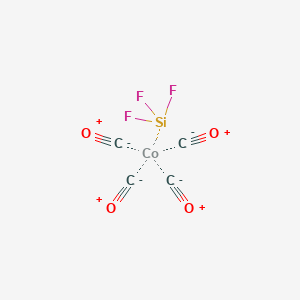

Trifluorosilylcobalt tetracarbonyl

Description

Properties

CAS No. |

15693-79-5 |

|---|---|

Molecular Formula |

C4CoF3O4Si |

Molecular Weight |

256.05 g/mol |

InChI |

InChI=1S/4CO.Co.F3Si/c4*1-2;;1-4(2)3 |

InChI Key |

CZSILKLDMPCKGR-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].F[Si](F)F.[Co] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to Trifluorosilylcobalt Tetracarbonyl

The synthesis of silylcobalt tetracarbonyl derivatives, including the trifluorinated analogue, typically commences from two key cobalt carbonyl precursors: dicobalt octacarbonyl, Co₂(CO)₈, or cobalt tetracarbonyl hydride, HCo(CO)₄.

Dicobalt octacarbonyl is a widely utilized starting material in organocobalt chemistry. wikipedia.org Its reaction with silyl (B83357) hydrides provides a direct pathway to silylcobalt tetracarbonyl complexes. The general reaction involves the cleavage of the Co-Co bond in dicobalt octacarbonyl and the formation of a Si-Co bond.

The direct reaction of dicobalt octacarbonyl with a silyl hydride, such as trifluorosilane (B87118), is expected to proceed as follows:

Co₂(CO)₈ + 2 HSiF₃ → 2 F₃SiCo(CO)₄ + H₂

This reaction is typically carried out in a suitable solvent under an inert atmosphere. The formation of the product is driven by the formation of the stable silicon-cobalt bond and the release of hydrogen gas.

| Precursor | Reagent | Product | Reference |

| Dicobalt octacarbonyl | Trifluorosilane | This compound | Theoretical |

Trifluorosilane (HSiF₃) is the primary precursor for introducing the trifluorosilyl moiety. Its reactivity stems from the Si-H bond, which can participate in reactions with transition metal complexes. Other fluorinated silicon hydrides, such as monofluorosilane (H₃SiF) and difluorosilane (B1194483) (H₂SiF₂), can also be employed to synthesize the corresponding fluorosilylcobalt tetracarbonyls.

A common and often more controlled method for the synthesis of silylcobalt tetracarbonyls involves the use of cobalt tetracarbonyl hydride, HCo(CO)₄. wikipedia.org This highly acidic hydride can be generated in situ from dicobalt octacarbonyl and hydrogen or by the acidification of its salt, sodium tetracarbonylcobaltate (Na[Co(CO)₄]). wikipedia.org

The reaction with trifluorosilane would proceed via a condensation-type reaction with the elimination of dihydrogen:

HCo(CO)₄ + HSiF₃ → F₃SiCo(CO)₄ + H₂

This method can offer advantages in terms of reaction control and purity of the final product.

| Precursor | Reagent | Product | Reference |

| Cobalt tetracarbonyl hydride | Trifluorosilane | This compound | Theoretical |

The efficiency and selectivity of these synthetic routes are influenced by several factors, including reaction temperature, solvent, and the nature of the substituents on the silicon atom. Generally, the reaction of HCo(CO)₄ with silyl hydrides is considered a cleaner and more direct route compared to the direct reaction with Co₂(CO)₈.

The reactivity of the silyl hydride is also a critical factor. The electronegativity of the fluorine atoms in trifluorosilane can influence the polarity of the Si-H bond and its reactivity towards the cobalt center.

| Synthetic Route | Advantages | Disadvantages |

| Co₂(CO)₈ + HSiF₃ | Direct, uses commercially available cobalt precursor. | May require higher temperatures, potential for side reactions. |

| HCo(CO)₄ + HSiF₃ | Generally cleaner, more controlled reaction. | HCo(CO)₄ is unstable and often needs to be generated in situ. |

Mechanistic Insights into this compound Formation

The formation of the Si-Co bond from dicobalt octacarbonyl and a silyl hydride is believed to proceed through a series of steps. One plausible mechanism involves the initial dissociation of a CO ligand from Co₂(CO)₈, creating a vacant coordination site. This is followed by the oxidative addition of the Si-H bond of trifluorosilane to the cobalt center. Subsequent reductive elimination of a cobalt hydride species and reaction with another cobalt species can lead to the final product.

Alternatively, the reaction may be initiated by the homolytic cleavage of the Co-Co bond in Co₂(CO)₈ to generate two •Co(CO)₄ radicals. These radicals can then react with trifluorosilane.

For the reaction involving cobalt tetracarbonyl hydride, the mechanism is likely a straightforward condensation reaction where the acidic proton of HCo(CO)₄ and the hydridic hydrogen of HSiF₃ are eliminated as H₂.

Precursor Reactivity and Ligand Effects on Synthesis Pathways

The reactivity of the cobalt precursor is paramount. Dicobalt octacarbonyl exists in solution as a mixture of bridged and unbridged isomers, and its reactivity can be influenced by the solvent and temperature. rsc.org The lability of the carbonyl ligands and the strength of the Co-Co bond are key factors.

The nature of the ligands on the silicon atom significantly impacts the reactivity of the silyl hydride. The highly electronegative fluorine atoms in trifluorosilane make the silicon atom more electrophilic and can influence the stability of the resulting Si-Co bond. The presence of bulky substituents on the silicon can hinder the reaction due to steric effects.

The choice of solvent can also play a crucial role. Coordinating solvents can interact with the cobalt center and influence the reaction pathway and the stability of the intermediates. rsc.org

Molecular Structure and Bonding Analysis

Spectroscopic Probes for Advanced Structural Elucidation

Spectroscopy is a powerful tool for probing the structural features of molecules. For trifluorosilylcobalt tetracarbonyl, techniques such as infrared, nuclear magnetic resonance, and other vibrational spectroscopies offer deep insights.

Infrared (IR) spectroscopy is particularly sensitive to the vibrations of the carbonyl (CO) ligands. The number, position, and intensity of the ν(CO) stretching bands provide critical information about the molecule's geometry and the electronic environment of the cobalt center. In substituted metal carbonyls like F₃SiCo(CO)₄, the electronegative trifluorosilyl group influences the electron density at the cobalt atom, which in turn affects the extent of π-backbonding to the CO ligands.

Table 1: Expected IR Spectroscopic Data for this compound

| Vibration Mode | Expected Frequency Range (cm⁻¹) | Structural Information |

|---|---|---|

| ν(CO) | 2000 - 2150 | Carbonyl bond strength, electronic effects of SiF₃ group |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of this compound in solution. The presence of NMR-active nuclei such as ²⁹Si and ¹⁹F offers specific probes into the local chemical environment.

¹⁹F NMR: As fluorine has a 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is highly sensitive. The ¹⁹F spectrum would provide information on the chemical environment of the fluorine atoms. The chemical shift would be indicative of the electronic state of the SiF₃ group, while coupling to the ²⁹Si nucleus (¹J(Si-F)) would confirm the direct Si-F bond.

²⁹Si NMR: Although ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, its NMR spectrum provides direct insight into the silicon atom's coordination and bonding. The chemical shift of the ²⁹Si nucleus would be significantly influenced by the direct attachment to the cobalt atom and the three fluorine atoms.

Definitive experimental NMR data for F₃SiCo(CO)₄ remains elusive in contemporary databases.

Raman and Inelastic Neutron Scattering (INS) spectroscopies are complementary to IR spectroscopy and provide a more complete picture of the vibrational modes of a molecule.

Raman Spectroscopy: Raman spectroscopy detects vibrational modes that involve a change in the polarizability of the molecule. Symmetric vibrations, which might be weak or inactive in the IR spectrum, are often strong in the Raman spectrum. The symmetric ν(CO) and the ν(Si-Co) stretching modes would be expected to be readily observable.

Inelastic Neutron Scattering (INS): INS is a powerful technique for probing vibrational modes without the strict selection rules of optical spectroscopy. mpg.denih.gov This means that all vibrational modes, in principle, can be observed. nih.gov It is particularly useful for detecting low-frequency modes and vibrations involving hydrogen atoms, though its application can be extended to other systems. mpg.deresearchgate.net For F₃SiCo(CO)₄, INS could be instrumental in identifying IR and Raman-forbidden modes and providing a comprehensive vibrational density of states. mpg.denih.gov However, specific INS studies on this compound have not been reported.

Computational and Theoretical Investigations of Electronic Structure

In the absence of complete experimental data, computational chemistry provides a powerful avenue for exploring the molecular and electronic structure of this compound.

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic properties of molecules with a good balance of accuracy and computational cost. researchgate.netrsc.org A geometry optimization calculation for F₃SiCo(CO)₄ using DFT would start with an initial guess of the structure and iteratively solve the electronic structure equations to find the lowest energy arrangement of the atoms. researchgate.net This process yields important structural parameters.

Note: These are estimated values based on related structures. Actual computational studies are required for precise figures.

The nature of the silicon-cobalt bond is of primary interest. It is generally understood as a covalent single bond, but with significant electronic contributions that can be dissected using computational models like Natural Bond Orbital (NBO) analysis. The bonding can be described in terms of donor-acceptor interactions:

σ-Donation: The silyl (B83357) group acts as a σ-donor, donating electron density from a Si-centered orbital to an empty d-orbital on the cobalt atom.

π-Acceptance: The trifluorosilyl group, particularly with its electronegative fluorine substituents, can also act as a π-acceptor. This involves the acceptance of electron density from filled cobalt d-orbitals into empty σ* orbitals of the Si-F bonds.

Molecular Orbital Analysis and Electronic Configuration Assessment

A qualitative molecular orbital diagram for F₃SiCo(CO)₄ can be constructed by considering the interaction between the frontier orbitals of the Co(CO)₄ fragment and the SiF₃ fragment. The Co(CO)₄ fragment, with D₄h symmetry in its hypothetical planar form or Td in a tetrahedral arrangement, possesses a set of molecular orbitals derived from the cobalt d-orbitals and the σ and π orbitals of the carbonyl ligands. The SiF₃ fragment, with C₃ᵥ symmetry, has a sigma orbital primarily composed of the silicon sp³ hybrid orbital pointing towards the cobalt atom and π-acceptor orbitals associated with the Si-F bonds.

The electronic configuration of the cobalt center in F₃SiCo(CO)₄ is formally d⁸. The bonding is characterized by a significant degree of synergism. The σ-bond is formed by the donation of electron density from the filled sp³ hybrid orbital of the SiF₃ group to a vacant d-orbital on the cobalt atom. This is complemented by π-back-bonding, where electron density from filled cobalt d-orbitals is donated into the empty π* orbitals of the carbonyl ligands and, importantly, into the low-lying σ* orbitals of the Si-F bonds.

The highly electronegative fluorine atoms on the silicon atom have a profound impact on the electronic structure. They inductively withdraw electron density from the silicon atom, which in turn enhances the σ-acceptor character of the SiF₃ ligand. This strengthening of the σ-interaction leads to a greater stabilization of the Co-Si bond. Furthermore, the electron-withdrawing nature of the fluorine atoms lowers the energy of the σ*(Si-F) orbitals, making them more accessible for π-back-bonding from the cobalt center. This enhanced back-bonding to the SiF₃ ligand is a key feature of the electronic structure of this compound.

Spectroscopic studies, particularly infrared (IR) spectroscopy, provide experimental evidence for this electronic picture. The carbonyl stretching frequencies (ν(CO)) in F₃SiCo(CO)₄ are shifted to higher wavenumbers compared to related alkylsilyl cobalt tetracarbonyls. This is a direct consequence of the reduced electron density on the cobalt atom available for back-bonding to the CO ligands, as electron density is preferentially directed towards the more electron-withdrawing SiF₃ group.

Crystallographic Studies and Solid-State Structural Determinants

To date, a definitive single-crystal X-ray diffraction study for this compound has not been reported in the accessible literature. Consequently, precise bond lengths and angles for the solid-state structure are not available. However, valuable structural insights can be inferred from gas-phase studies and by comparison with crystallographically characterized related compounds.

Gas-phase infrared spectroscopy studies suggest a trigonal bipyramidal geometry around the cobalt atom, which is typical for d⁸ pentacoordinated metal carbonyl complexes. researchgate.net In this arrangement, the trifluorosilyl group occupies an axial position, with three carbonyl ligands in the equatorial plane and one carbonyl ligand in the other axial position. This C₃ᵥ symmetry is consistent with the observed number of IR-active carbonyl stretching bands.

Structural parameters for analogous compounds, such as (SiCl₃)₂Fe(CO)₄, provide a basis for estimating the structural determinants of F₃SiCo(CO)₄. For instance, in (SiCl₃)₂Fe(CO)₄, the Fe-Si bond length is a key parameter that reflects the extent of σ- and π-bonding contributions. While a direct comparison is not possible due to the different metal center and substituents on silicon, the trends observed in these related structures are informative.

Reactivity and Reaction Mechanisms

Ligand Exchange Dynamics and Kinetics at the Cobalt Center

Ligand exchange is a fundamental reaction class for metal complexes, involving the replacement of one ligand by another without a change in the metal's oxidation state. libretexts.org The kinetics and mechanisms of these exchanges in trifluorosilylcobalt tetracarbonyl are influenced by several factors.

Substitution Reactions Involving Carbonyl and Silyl (B83357) Ligands

Substitution reactions in metal carbonyl complexes can involve the exchange of either the carbonyl (CO) ligands or, in this case, the silyl (SiF₃) ligand. The exchange of CO ligands with other L-type ligands (such as phosphines) is a common process. The relative bond strengths and the stability of the incoming and outgoing ligands are key thermodynamic drivers for these reactions. libretexts.org While the Si-Co bond is generally strong, under certain conditions, the trifluorosilyl ligand could also be replaced. The reversibility of CO coordination has been demonstrated in related systems, often proceeding through an associative pathway where the incoming ligand attacks the metal center before the departure of a CO molecule.

Comparative studies on the kinetics of ligand exchange in various cobalt complexes have been performed to understand the underlying mechanisms. mcmaster.ca These studies often utilize techniques like nuclear magnetic resonance (NMR) or mass spectrometry to monitor the rate of exchange and identify intermediates. mcmaster.canih.gov

Influence of Steric and Electronic Factors on Ligand Lability

The lability, or the ease with which a ligand can be replaced, is heavily influenced by both steric and electronic effects. nih.govnih.govrsc.org

Electronic Factors: The trifluorosilyl (SiF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect reduces the electron density on the cobalt atom, which in turn weakens the Co-CO back-bonding. Weaker back-donation to the π* orbitals of the carbonyl ligands leads to a slight elongation and weakening of the Co-CO bonds, making the CO ligands more labile and susceptible to substitution. Functionalization of ligands with electron-withdrawing groups has been shown to significantly alter the electronic properties and reactivity of metal complexes. rsc.org

Steric Factors: The SiF₃ group is also sterically demanding. While not as bulky as some alkylsilyl groups, its size can influence the approach of an incoming ligand. In general, increased steric bulk at the metal center can favor a dissociative mechanism for ligand substitution, where a ligand first detaches to create space for the incoming ligand. libretexts.org The interplay between the steric hindrance of the silyl group and the approaching nucleophile dictates the preferred reaction pathway.

| Factor | Influence on this compound | Predicted Effect on Ligand Lability |

| Electronic | The SiF₃ group is strongly electron-withdrawing. | Reduces Co→CO back-bonding, weakening the Co-CO bonds and increasing the lability of carbonyl ligands. |

| Steric | The SiF₃ group imposes moderate steric hindrance around the cobalt center. | May favor dissociative pathways for ligand substitution by creating a less crowded transition state upon ligand departure. |

Elucidation of Mechanistic Pathways for Ligand Exchange (e.g., Dissociative, Associative)

Ligand substitution reactions typically proceed through a spectrum of mechanisms, with the two extremes being dissociative (D) and associative (A). libretexts.orgyoutube.com

Dissociative (D) Mechanism: This pathway begins with the cleavage of the bond between the metal and the departing ligand (X), forming a lower-coordination intermediate. The incoming ligand (Y) then coordinates to this intermediate. This mechanism is often favored in sterically congested octahedral complexes. libretexts.org The rate-determining step is the initial dissociation of the ligand.

Step 1: ML₅X → ML₅ + X (slow)

Step 2: ML₅ + Y → ML₅Y (fast)

Associative (A) Mechanism: In this pathway, the incoming ligand first attacks the metal center, forming a higher-coordination intermediate. Subsequently, the departing ligand leaves. This mechanism is common for square planar complexes but can also occur in other geometries. libretexts.orgyoutube.com The rate of an associative reaction is dependent on the nature of the incoming ligand. youtube.com

Step 1: ML₅X + Y → ML₅XY (slow)

Step 2: ML₅XY → ML₅Y + X (fast)

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the outgoing ligand is leaving, without a distinct intermediate. youtube.com

For this compound, the specific pathway would depend on the reaction conditions and the nature of the substituting ligand. The electron-withdrawing nature of the SiF₃ group, which labilizes the CO ligands, might suggest a greater propensity for a dissociative pathway involving CO loss.

Reactions with Organic and Inorganic Substrates

This compound is also investigated for its reactivity towards various unsaturated organic molecules, particularly in the context of catalysis.

Investigations into Hydrosilation Reactions and Catalytic Cycles

Hydrosilation is a significant reaction in organosilicon chemistry, involving the addition of a Si-H bond across an unsaturated bond, such as in an alkene or alkyne. wikipedia.org This process is typically catalyzed by transition metal complexes. Cobalt complexes are known to be active catalysts for such transformations.

The generally accepted mechanism for metal-catalyzed hydrosilation is the Chalk-Harrod mechanism . libretexts.orgwikipedia.org For a catalyst like this compound, a plausible catalytic cycle would involve the following steps, likely initiated by the loss of a CO ligand to create a vacant coordination site:

Oxidative Addition: A hydrosilane (R₃SiH) undergoes oxidative addition to the cobalt center, forming a cobalt-hydride-silyl intermediate.

Olefin Coordination: The alkene substrate coordinates to the cobalt complex.

Insertion: The coordinated alkene inserts into either the Co-H bond (hydrometallation) or the Co-Si bond (silylmetallation). Alkene insertion into the metal-hydride bond is common. wikipedia.org

Reductive Elimination: The resulting alkyl and silyl groups on the cobalt center couple and are eliminated from the metal, forming the alkylsilane product and regenerating the active catalyst.

This process typically results in anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of a terminal alkene. wikipedia.org

| Step | Description | Intermediate Species |

| 1. Catalyst Activation | Loss of a CO ligand to generate a coordinatively unsaturated species. | [Co(CO)₃(SiF₃)] |

| 2. Oxidative Addition | Addition of a hydrosilane (e.g., HSiR₃) to the cobalt center. | [H(R₃Si)Co(CO)₃(SiF₃)] |

| 3. Alkene Coordination | The alkene substrate binds to the cobalt complex. | [H(R₃Si)Co(CO)₂(SiF₃)(alkene)] |

| 4. Migratory Insertion | The alkene inserts into the Co-H bond. | [(R'-alkyl)(R₃Si)Co(CO)₂(SiF₃)] |

| 5. Reductive Elimination | The alkylsilane product is formed and released, regenerating the catalyst. | [Co(CO)₃(SiF₃)] + R'-SiR₃ |

Reactions with Oxygen-Containing Ring Systems (e.g., Oxiranes and Epoxides)

The reaction of silylcobalt carbonyl complexes with strained oxygen-containing rings like epoxides (oxiranes) is another area of interest. These reactions can lead to ring-opening products. The highly nucleophilic cobalt center in a reduced state can attack one of the electrophilic carbon atoms of the epoxide ring, initiating ring-opening. The subsequent reaction pathway can involve carbonyl insertion (carbonylation) and other transformations, potentially leading to the formation of silyl enol ethers or other valuable organic compounds. While specific studies on this compound with epoxides are not detailed in the provided search results, the general reactivity patterns of related cobalt carbonyl anions suggest that such reactions are feasible and could provide routes to complex organic molecules.

Insertion Reactions Involving Unsaturated Organic Molecules

This compound readily undergoes insertion reactions with a variety of unsaturated organic molecules, particularly fluoroalkenes and fluoroalkynes. These reactions typically involve the insertion of the unsaturated substrate into the silicon-cobalt bond.

The reaction with hexafluoro-2-butyne (CF₃C≡CCF₃) proceeds smoothly at room temperature, leading to the formation of a stable 1:1 adduct. In this reaction, the alkyne inserts into the Si-Co bond, resulting in a novel organocobalt compound.

Similarly, tetrafluoroethylene (C₂F₄) reacts with this compound under mild conditions to yield an insertion product. The reaction with trifluoroethylene (CF₂=CHF) also results in the formation of a 1:1 adduct, demonstrating the high reactivity of the Si-Co bond towards these electron-deficient alkenes.

In contrast, the reactions with vinyl fluoride (B91410) (CH₂=CHF) and ethylene (CH₂=CH₂) are notably slower and often require more forcing conditions to proceed. This difference in reactivity highlights the influence of the fluorine substituents on the double bond, which enhances the electrophilicity of the alkene and facilitates the insertion process.

The following table summarizes the insertion reactions of this compound with various unsaturated organic molecules.

| Unsaturated Molecule | Reaction Conditions | Product |

| Hexafluoro-2-butyne | Room Temperature | 1:1 insertion adduct |

| Tetrafluoroethylene | Mild Conditions | 1:1 insertion adduct |

| Trifluoroethylene | Mild Conditions | 1:1 insertion adduct |

| Vinyl Fluoride | Forcing Conditions | Slow formation of adduct |

| Ethylene | Forcing Conditions | Slow formation of adduct |

Oxidative Addition and Reductive Elimination Pathways Involving the Si-Co Bond

The chemistry of this compound is intrinsically linked to the reactivity of its silicon-cobalt bond. While direct observational data on classic oxidative addition and reductive elimination pathways involving the breaking and forming of the Si-Co bond in this specific molecule is limited in the reviewed literature, the insertion reactions described above can be mechanistically viewed as proceeding through a pathway that bears resemblance to an oxidative addition/reductive elimination sequence.

The insertion of an unsaturated molecule into the Si-Co bond can be conceptualized as an initial coordination of the organic substrate to the cobalt center, followed by a process that formally constitutes the oxidative addition of the Si-Co bond across the multiple bond of the substrate. The subsequent rearrangement would then lead to the final insertion product. The reverse of this process, the extrusion of the unsaturated molecule from the adduct, would represent a reductive elimination.

The stability of the insertion products formed with fluorinated alkenes and alkynes suggests that the equilibrium for this process lies heavily towards the inserted form, making the direct observation of a dynamic equilibrium or a facile reductive elimination challenging under normal conditions.

Photochemical and Thermal Reactivity Profiles and Decomposition Pathways

This compound exhibits distinct reactivity under photochemical and thermal conditions, often leading to decomposition.

Photochemical Reactivity: Upon exposure to ultraviolet (UV) light, this compound undergoes decomposition. The primary photochemical process is believed to be the cleavage of the silicon-cobalt bond. This homolytic cleavage would generate trifluorosilyl radicals (•SiF₃) and tetracarbonylcobalt radicals (•Co(CO)₄). These highly reactive radical species can then engage in a variety of subsequent reactions, leading to the formation of a complex mixture of products. The exact nature and distribution of these products are highly dependent on the reaction conditions, including the solvent and the presence of other potential reactants.

Thermal Reactivity and Decomposition: this compound is also sensitive to heat. At elevated temperatures, the compound decomposes. The thermal decomposition pathway is thought to be similar to the photochemical route, initiating with the scission of the Si-Co bond. The thermal instability of this compound necessitates careful handling and storage at low temperatures to prevent degradation. The decomposition products in the gas phase or in inert solvents typically include silicon tetrafluoride (SiF₄), cobalt, and carbon monoxide (CO). In the presence of hydrogen, the decomposition can also yield trifluorosilane (B87118) (HSiF₃).

The following table provides a summary of the photochemical and thermal reactivity of this compound.

| Condition | Primary Process | Major Decomposition Products |

| UV Irradiation | Si-Co bond cleavage | •SiF₃ and •Co(CO)₄ radicals, leading to complex products |

| Elevated Temperature | Si-Co bond cleavage | SiF₄, Co, CO |

Advanced Applications and Functionalization

Precursor Chemistry for Materials Deposition Technologies

The volatility and thermal decomposition characteristics of trifluorosilylcobalt tetracarbonyl and its analogs make them valuable precursors for depositing cobalt-containing thin films. These films are critical components in modern microelectronics.

Chemical Vapor Deposition (CVD) of Cobalt-Containing Films and Coatings

This compound is part of a family of silyl (B83357) cobalt tetracarbonyl complexes, R₃SiCo(CO)₄, which are utilized as precursors in Chemical Vapor Deposition (CVD) and related techniques like Atomic Layer Deposition (ALD). morressier.com These methods are essential for creating the highly uniform and conformal thin films required in the fabrication of semiconductor devices, such as microprocessors and memory chips. researchgate.netgoogle.com The choice of precursor is critical for achieving high-purity films at low deposition temperatures, typically below 400°C. researchgate.netgoogle.com

The general advantage of using silyl cobalt tetracarbonyl precursors lies in their volatility and their ability to decompose cleanly, leaving behind cobalt-containing layers. The ligands, in this case, trifluorosilyl and carbonyl groups, are designed to be released as volatile byproducts. While specific data for the trifluoro- derivative is not abundant, the related precursor Co(SiCl₃)(CO)₄ demonstrates how the deposition chemistry proceeds. rsc.org The nature of the ligands can significantly influence the precursor's thermal stability and the composition of the final film. For instance, trichlorosilylcobalt tetracarbonyl is noted for its stability, though the presence of chlorine can introduce corrosion risks for the deposition equipment and the film itself. morressier.com This highlights a potential advantage of the trifluoro- derivative, as fluorine-containing byproducts may be less corrosive in certain contexts.

The demand for new precursors is driven by the continuous miniaturization of electronic components, which requires the development of novel materials to replace traditional ones like copper and tungsten. tosoh.co.jp Cobalt films, for example, are investigated as barrier and capping layers for copper interconnects. morressier.com

Table 1: Comparison of Selected Cobalt Precursors for CVD

| Precursor Family | Physical State | Deposition Method(s) | Key Features & Applications |

| Silyl Cobalt Carbonyls (e.g., F₃SiCo(CO)₄) | Varies (liquid/solid) | CVD, ALD | Precursors for cobalt and cobalt silicide films at low temperatures. morressier.comresearchgate.net |

| Cobalt Amidinates | Varies | CVD, ALD | Good thermal stability; used for depositing cobalt and cobalt nitride films with low carbon contamination. |

| Cobalt Amides | Mostly solid | CVD, ALD | High reactivity, suitable for low-temperature deposition. tosoh.co.jp |

| Cobalt Carbonyl Nitrosyl (Co(CO)₃NO) | Liquid | CVD | High volatility; used for pure cobalt and epitaxial cobalt silicide growth. gelest.com |

Formation of Cobalt Silicide Films and Interfaces

A significant application of cobalt-silyl precursors is the direct formation of cobalt silicide (CoSiₓ) films. Cobalt silicide is a crucial material in microelectronics, used to create low-resistance electrical contacts on the source, drain, and gate regions of transistors. rit.edu The use of a single-source precursor containing both cobalt and silicon, such as this compound, is highly advantageous as it simplifies the deposition process and can allow for better control over the stoichiometry of the resulting silicide film.

Research on the analogous compound, trichlorosilylcobalt tetracarbonyl (Cl₃SiCo(CO)₄), shows that it can be used to synthesize silica-supported cobalt silicide (CoSi) particles via MOCVD (Metal-Organic Chemical Vapor Deposition). rsc.org The decomposition mechanism is sensitive to the reaction atmosphere; in a hydrogen carrier gas, the precursor reacts with hydroxyl groups on the silica (B1680970) surface, leading to the formation of CoSi. In contrast, using an argon carrier gas can result in the formation of cobalt chloride on the support. rsc.org This suggests that the deposition chemistry of F₃SiCo(CO)₄ would similarly involve the reaction of the Si-F bonds and the cleavage of the Co-Si and Co-CO bonds on the substrate surface to form the desired cobalt silicide phase. The ability to form high-quality, epitaxial CoSi₂ films is particularly valuable for advanced device technologies. osti.gov

Catalytic Roles in Organic Transformations and Polymerization Processes

While the use of this compound as a deposition precursor is established, its role as a catalyst is less documented in publicly available literature. However, based on the known reactivity of related cobalt carbonyl and cobalt-silyl complexes, its potential in homogeneous catalysis can be inferred.

Homogeneous Catalysis Mediated by this compound

Cobalt complexes are versatile catalysts for a variety of organic reactions, including hydroformylation, hydrogenation, and hydrosilylation. acs.org The hydrosilylation of unsaturated bonds, such as in alkynes and carbonyls, is a particularly relevant area where cobalt-silyl species could play a role. acs.orgnih.gov In such reactions, a catalyst facilitates the addition of a Si-H bond across a double or triple bond. While specific studies employing F₃SiCo(CO)₄ are not prominent, other cobalt complexes activated by silanes or boranes have shown high efficiency and selectivity in these transformations. acs.org For instance, certain Schiff base cobalt(II) complexes are excellent precatalysts for the highly selective hydrosilylation of alkynes. acs.org It is plausible that this compound could be explored as a precatalyst in similar reactions, potentially being activated under specific reaction conditions to enter a catalytic cycle.

Detailed Mechanistic Studies of Catalytic Cycles and Turnover Frequencies

A catalytic cycle is a fundamental concept in understanding how a catalyst operates, detailing the sequence of elementary steps involving the catalyst, reactants, and intermediates. sigmaaldrich.com The efficiency of a catalyst is often quantified by its turnover frequency (TOF), which is the number of molecules of product formed per catalytic site per unit of time. sci-hub.senih.govyoutube.com

Detailed mechanistic studies for F₃SiCo(CO)₄ are not available. However, the principles for evaluating catalyst performance are well-established. For instance, in molecular catalysis of electrochemical reactions, a key metric is the relationship between the TOF and the overpotential (η), which can be used to benchmark catalysts. sci-hub.senih.gov A high TOF at a low overpotential is the goal. For heterogeneous catalysts, techniques like steady-state isotopic transient kinetic analysis (SSITKA) can be used to determine the intrinsic turnover frequency and the coverage of reactive intermediates on the catalyst surface.

Table 2: Key Concepts in Catalytic Performance Evaluation

| Metric | Definition | Significance |

| Catalytic Cycle | A series of chemical reactions involving a catalyst that regenerate the active species. | Provides a mechanistic understanding of the reaction pathway. sigmaaldrich.com |

| Turnover Number (TON) | The total number of moles of substrate that one mole of catalyst can convert before becoming deactivated. youtube.com | Measures the overall lifetime and efficiency of a catalyst. |

| Turnover Frequency (TOF) | The number of catalytic cycles a catalyst can perform per unit of time (e.g., s⁻¹ or h⁻¹). youtube.comnih.gov | Quantifies the intrinsic activity and speed of a catalyst. sci-hub.senih.gov |

Design of Novel Cobalt-Silyl Complexes with Tuned Reactivity and Selectivity

The development of new catalysts and materials precursors often relies on the rational design of molecules with specific properties. By systematically modifying the ligand environment around the cobalt center, it is possible to tune the reactivity and selectivity of cobalt-silyl complexes. Research in this area explores the synthesis of novel complexes where the ligand framework is engineered to achieve desired electronic and steric properties. morressier.comresearchgate.net

One approach involves the use of pincer-type ligands, which are multidentate ligands that bind to the metal center in a tridentate, meridional fashion. The synthesis of cobalt complexes bearing a [PSiP]-pincer ligand (κ³-(2-Ph₂PC₆H₄)₂SiMeH) has been reported. researchgate.net These complexes exhibit interesting reactivity, including the activation of the Si-H bond. By reacting these pincer complexes with different reagents, a variety of new cobalt(I), cobalt(II), and cobalt(III) silyl complexes can be formed. researchgate.netresearchgate.net The reactivity of these complexes can be fine-tuned by changing the substituents on the phosphorus and silicon atoms of the pincer ligand or by introducing other ancillary ligands. researchgate.net

This strategy of ligand design is aimed at creating more robust, active, and selective catalysts. For example, ongoing research is exploring the use of novel cobalt silylene pincer complexes in catalytic processes like C-H functionalization and hydrosilylation, where controlling the reactivity at the metal-silicon center is key to achieving difficult chemical transformations. morressier.com The insights gained from studying these sophisticated molecular architectures can inform the future design of catalysts and precursors for a wide range of applications.

Future Research Directions and Emerging Challenges

Exploration of Unconventional Reactivity Modes and Synthetic Targets

The reactivity of trifluorosilylcobalt tetracarbonyl has primarily been explored in the context of its utility as a precursor for chemical vapor deposition. However, the unique electronic properties conferred by the trifluorosilyl group suggest a rich and underexplored reaction chemistry. Future research should pivot towards uncovering unconventional reactivity patterns.

A primary area of investigation will be the activation of small molecules. The cobalt center, influenced by the electron-withdrawing F₃Si group, may exhibit unique catalytic activity for the activation of substrates such as carbon dioxide, dinitrogen, and methane. The development of catalytic cycles that leverage the Si-Co bond for substrate binding and transformation is a key target.

Furthermore, the potential for F₃SiCo(CO)₄ to serve as a synthon for more complex organometallic frameworks is largely untapped. Research into its reactions with a wider array of organic and inorganic substrates could lead to the synthesis of novel clusters and coordination polymers with unique electronic and magnetic properties. The controlled release of the F₃Si or Co(CO)₄ fragments to generate reactive intermediates for organic synthesis also presents a promising avenue.

Table 1: Potential Synthetic Targets from this compound

| Target Compound Class | Potential Synthetic Route | Potential Application Area |

| Heterobimetallic Clusters | Reaction with other metal carbonyls | Catalysis, Materials Science |

| Silyl-functionalized Organic Molecules | Catalytic hydrosilylation of unsaturated bonds | Fine Chemicals, Pharmaceuticals |

| Cobalt-containing Nanomaterials | Controlled decomposition under specific conditions | Electronics, Magnetics |

Development and Application of Advanced Spectroscopic and Computational Methodologies

A deeper understanding of the structure-property relationships in this compound and its derivatives necessitates the application of advanced analytical techniques. While routine spectroscopic methods have been used for its initial characterization, a more nuanced picture of its electronic structure and dynamics is required.

Future studies should employ a combination of state-of-the-art spectroscopic techniques. For instance, time-resolved infrared spectroscopy could provide invaluable insights into the dynamics of CO ligand exchange and the behavior of the molecule under photolytic or thermal activation. Solid-state NMR spectroscopy, particularly focusing on ²⁹Si and ⁵⁹Co nuclei, could elucidate the nature of the silicon-cobalt bond and the local environment of these atoms in solid-state materials derived from F₃SiCo(CO)₄.

In parallel, the role of computational chemistry will be crucial. High-level density functional theory (DFT) calculations can be used to model the electronic structure, vibrational frequencies, and reaction pathways of this compound. These theoretical studies will not only aid in the interpretation of experimental spectroscopic data but also guide the rational design of new experiments by predicting reactivity and selectivity.

Table 2: Advanced Methodologies for Characterizing this compound

| Methodology | Information Gained | Potential Impact |

| Time-Resolved IR Spectroscopy | Dynamics of ligand exchange and reaction intermediates | Understanding reaction mechanisms |

| Solid-State NMR (²⁹Si, ⁵⁹Co) | Nature of the Si-Co bond and local atomic environments | Characterization of derived materials |

| Density Functional Theory (DFT) | Electronic structure, reaction energetics, and spectroscopic parameters | Guiding experimental design and interpreting results |

Integration into Sustainable Chemical Processes and Green Chemistry Initiatives

The principles of green chemistry demand the development of more sustainable and environmentally benign chemical processes. This compound, and cobalt-based catalysts in general, present both opportunities and challenges in this context.

A key research direction is the development of catalytic systems based on F₃SiCo(CO)₄ that can replace less sustainable or more toxic catalysts in industrial processes. For example, its potential as a catalyst for carbonylation and hydroformylation reactions, which are of significant industrial importance, should be thoroughly investigated. The goal would be to achieve high catalytic efficiency under milder reaction conditions, thereby reducing energy consumption.

The lifecycle of the catalyst itself is also a critical consideration. Research into the immobilization of this compound on solid supports could facilitate catalyst recovery and reuse, a cornerstone of green chemistry. Furthermore, understanding the decomposition pathways of the molecule is essential for developing methods to mitigate the release of potentially harmful byproducts.

Rational Design of this compound Derivatives for Specific Industrial and Academic Applications

The targeted synthesis of derivatives of this compound with tailored properties is a frontier in its research landscape. By systematically modifying the ligand sphere around the cobalt center or the substituents on the silicon atom, it should be possible to fine-tune the molecule's reactivity, stability, and solubility for specific applications.

For industrial applications, the focus will likely be on enhancing catalytic performance. The synthesis of derivatives with phosphine (B1218219) or N-heterocyclic carbene ligands, for instance, could lead to more active and selective catalysts for processes such as hydrosilylation or the synthesis of silicones.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing trifluorosilylcobalt tetracarbonyl, and how can ligand substitution be optimized?

- Methodological Answer : The synthesis of this compound typically involves ligand substitution reactions. For example, cobalt tetracarbonyl hydride (HCo(CO)₄) can react with trifluorosilane derivatives under controlled CO pressure to replace hydride ligands with silyl groups. Key parameters include temperature (e.g., maintaining sub-ambient conditions to prevent decomposition ) and solvent polarity (non-polar solvents like hexane stabilize the complex). Infrared (IR) spectroscopy is critical for monitoring CO ligand exchange (ν(CO) ~2000–2100 cm⁻¹) .

Q. How do spectroscopic techniques (IR, NMR) resolve structural ambiguities in this compound?

- Methodological Answer : IR spectroscopy identifies carbonyl stretching frequencies, distinguishing between terminal and bridging CO ligands. For instance, terminal CO ligands in Co(CO)₄-based complexes exhibit bands near 2070 cm⁻¹ and 2020 cm⁻¹ . ¹⁹F NMR can confirm the trifluorosilyl ligand’s electronic environment (δ ~−60 to −80 ppm, depending on coordination geometry). X-ray crystallography is recommended for absolute structural confirmation, as demonstrated in analogous tetracarbonyl complexes .

Q. What are the thermal stability thresholds for this compound, and how do experimental conditions influence decomposition pathways?

- Methodological Answer : Thermogravimetric analysis (TGA) under inert gas reveals decomposition onset at ~80–100°C, releasing CO and forming cobalt-silicon residues . Stability is enhanced in CO-saturated environments, which suppress ligand dissociation. Differential scanning calorimetry (DSC) can identify exothermic decomposition events, critical for safe handling protocols.

Advanced Research Questions

Q. How do ligand electronic effects (e.g., trifluorosilyl vs. hydride) modulate the catalytic activity of cobalt tetracarbonyl in hydroformylation?

- Methodological Answer : Trifluorosilyl ligands increase electrophilicity at the cobalt center, accelerating alkene insertion in hydroformylation. Comparative kinetic studies using gas chromatography (GC) to track aldehyde yields under identical CO/H₂ pressures (e.g., 10–30 bar) reveal rate enhancements of ~20–30% versus hydridocobalt tetracarbonyl. Density functional theory (DFT) calculations further rationalize ligand effects on transition-state energies .

Q. What mechanistic insights explain contradictory spectroscopic data in this compound intermediates?

- Methodological Answer : Discrepancies in ν(CO) frequencies may arise from dynamic equilibria between monomeric and dimeric species. Variable-temperature IR and nuclear magnetic resonance (NMR) experiments in toluene-d₈ can detect aggregation states. For example, dimer formation at low temperatures (<−30°C) shifts ν(CO) to lower wavenumbers due to bridging CO ligands .

Q. How can isotopic labeling (¹³CO, ²⁹Si) elucidate migratory insertion pathways in cobalt-mediated carbonylation?

- Methodological Answer : Isotopic tracing with ¹³CO in catalytic cycles (analyzed via GC-MS) identifies regioselectivity in carbonyl insertion. ²⁹Si-labeled trifluorosilyl ligands, synthesized via reaction of HCo(CO)₄ with ²⁹SiF₃Cl, enable solid-state NMR to track ligand mobility during catalysis .

Q. What strategies enable the synthesis of unsymmetric tetracarbonyl derivatives with orthogonal functional groups?

- Methodological Answer : Sequential ligand substitution using sterically hindered silanes (e.g., (CF₃)₃SiH) and carbonyl-protected intermediates (e.g., Co(CO)₃(η²-alkene)) allows selective functionalization. Orthogonal masking with oxime or diazo groups, as demonstrated in tetracarbonyl tungsten systems, provides a template for polyfunctionalization .

Key Research Findings

- Ligand Dynamics : Trifluorosilyl ligands stabilize low-coordinate cobalt intermediates, enabling regioselective carbonylation .

- Aggregation Effects : Dimerization at low temperatures alters catalytic pathways, necessitating in situ spectroscopic monitoring .

- Isotopic Tracers : ¹³CO and ²⁹Si labeling resolve ambiguities in mechanistic studies of migratory insertion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.